Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Overview
Description
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Pyrroloazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions.
Esterification: The dicarboxylate groups are formed through esterification reactions, often using reagents like alcohols and acid chlorides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies of enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid
Uniqueness
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate is unique due to its specific combination of substituents and the pyrroloazepine ring system
Properties
IUPAC Name |
6-O-tert-butyl 3a-O-ethyl (3aR,8aR)-1,2,3,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-3a,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)16-7-9-18(14(20)22-15(2,3)4)8-6-12(16)10-17-11-16/h12,17H,5-11H2,1-4H3/t12-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROUGXTKMAWFF-LRDDRELGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CCC1CNC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCN(CC[C@H]1CNC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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